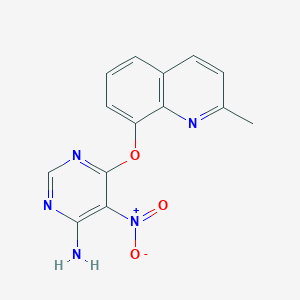
6-((2-Methylquinolin-8-yl)oxy)-5-nitropyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-((2-Methylquinolin-8-yl)oxy)-5-nitropyrimidin-4-amine” is a complex organic molecule that contains a pyrimidine ring, a quinoline ring, and a nitro group . Quinoline is a heterocyclic aromatic organic compound and it’s often used in the creation of other substances, including dyes, preservatives, and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. A similar compound, 2-methyl-6-[(2-methylquinolin-8-yl)oxy]aniline, has been reported to contain 38 bonds in total, including 22 non-H bonds, 17 multiple bonds, 2 rotatable bonds, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), and 1 ether .
Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse and would depend on the conditions and reagents used. For instance, a hydrazide derivative containing a quinoline moiety showed corrosion inhibition performance on mild steel in hydrochloric acid solution .
Wissenschaftliche Forschungsanwendungen
Antifungal Activity
Quinoline derivatives have been found to exhibit antifungal properties . This suggests that our compound could potentially be used in the development of new antifungal drugs.
Anti-inflammatory Activity
Quinoline-based compounds have been reported to possess anti-inflammatory activities . Therefore, this compound could be explored for its potential use in treating inflammatory diseases.
Anti-Diabetes Activity
Some quinoline derivatives have shown anti-diabetes activity . This opens up the possibility of using this compound in the research and development of anti-diabetic drugs.
Anti-Alzheimer’s Disease Activity
Quinoline derivatives have also been associated with anti-Alzheimer’s disease activity . This suggests that our compound could be used in the development of drugs for Alzheimer’s disease.
Antioxidant Activity
The quinoline scaffold has been associated with antioxidant activities . This implies that this compound could be used in the development of antioxidant drugs.
Diuretic Activity
Quinoline derivatives have been found to exhibit diuretic activities . This suggests that our compound could potentially be used in the development of new diuretic drugs.
Corrosion Inhibition
A hydrazide derivative containing a quinoline moiety has been tested for its corrosion inhibition performance on mild steel in hydrochloric acid solution . This suggests that our compound could potentially be used as a corrosion inhibitor.
Anticancer Activity
Many quinoline-containing compounds have been reported as potential antitumor agents . This suggests that our compound could potentially be used in the development of new anticancer drugs.
Wirkmechanismus
Target of action
A hydrazide derivative containing a quinoline moiety, 2-[(2-methylquinolin-8-yl)oxy]acetohydrazide (MQH), has been studied for its corrosion inhibition performance on mild steel
Mode of action
The MQH compound acts as a mixed inhibitor, affecting both cathodic and anodic corrosion currents . This suggests that “6-((2-Methylquinolin-8-yl)oxy)-5-nitropyrimidin-4-amine” might also interact with its targets in multiple ways.
Biochemical pathways
Quinazoline and quinazolinone derivatives, which have a similar structure, have been found to have a broad range of biological activities .
Pharmacokinetics
The mqh compound’s inhibition efficiency increases with its concentration and decreases with the concentration of hcl , suggesting that the concentration and environment could affect the bioavailability and efficacy of similar compounds.
Result of action
Quinazoline and quinazolinone derivatives have shown a variety of effects, including anti-inflammatory, antitubercular, and antiviral activities .
Action environment
The MQH compound’s inhibition efficiency increases in 0.5 M HCl and decreases in 1 M HCl with an increase in temperature . This suggests that environmental factors such as pH and temperature can influence the action, efficacy, and stability of similar compounds.
Safety and Hazards
Eigenschaften
IUPAC Name |
6-(2-methylquinolin-8-yl)oxy-5-nitropyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O3/c1-8-5-6-9-3-2-4-10(11(9)18-8)22-14-12(19(20)21)13(15)16-7-17-14/h2-7H,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANINZRKMNYDFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC3=NC=NC(=C3[N+](=O)[O-])N)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((2-Methylquinolin-8-yl)oxy)-5-nitropyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

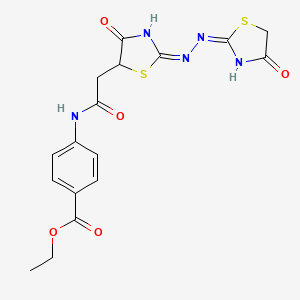
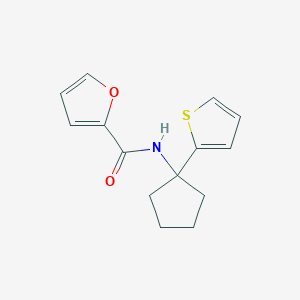

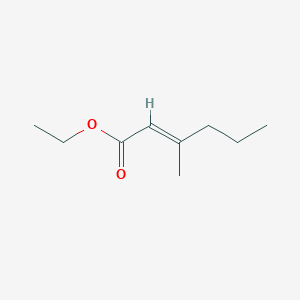
![5-chloro-N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrimidin-2-amine](/img/structure/B2942690.png)
![5-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2942691.png)

![N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2942693.png)
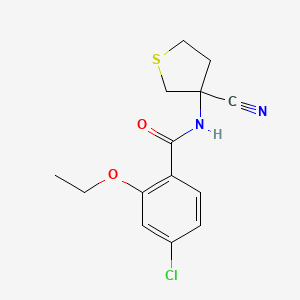
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-nitrobenzamide hydrochloride](/img/structure/B2942696.png)
![Potassium;[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]-trifluoroboranuide](/img/structure/B2942698.png)

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2942703.png)
![[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2942706.png)